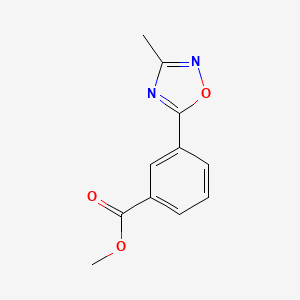

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWCQJAHRPNWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640215 | |

| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-57-0 | |

| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a privileged pharmacophore, this scaffold is a key component in numerous experimental, investigational, and marketed drugs.[2] Its value often lies in its function as a bioisostere for amide and ester groups, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] This guide provides a comprehensive, in-depth exploration of a robust synthetic route to this compound, a key intermediate for the development of bioactive compounds such as kinase inhibitors and anti-inflammatory agents.[3]

Strategic Overview: A Convergent Synthetic Approach

The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[4][5] This convergent strategy offers high efficiency and modularity. Our retrosynthetic analysis of the target molecule identifies two primary building blocks:

-

N'-Hydroxyacetamidine (Acetamidoxime): This fragment will form the C3-N2-O1-C5 portion of the ring and provides the methyl substituent at the 3-position.

-

Methyl 3-(chloroformyl)benzoate (3-Carbomethoxybenzoyl chloride): This activated acyl chloride will provide the C5 carbon of the heterocycle and the entire methyl 3-benzoate substituent at the 5-position.

The overall synthetic workflow involves the independent preparation of these two key intermediates, followed by their coupling and cyclization to yield the final product.

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of Key Intermediates

Preparation of N'-Hydroxyacetamidine

N'-Hydroxyacetamidine is a crucial building block synthesized from the readily available starting materials acetonitrile and hydroxylamine.[6][7] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.

Experimental Protocol:

-

Prepare a solution of hydroxylamine hydrochloride (35 g, 0.5 mol) in ethanol (200 ml).

-

Slowly add a 21% (v/v) solution of sodium ethoxide in ethanol over 1 hour until the solution becomes basic (phenolphthalein indicator can be used).

-

To this solution, add acetonitrile (13.8 g, 0.336 mol) and stir the reaction mixture at room temperature for 2 hours.

-

Gently heat the mixture to 40°C and maintain for 48 hours to drive the reaction to completion.

-

After cooling to room temperature, filter the mixture to remove precipitated sodium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue is purified via silica column chromatography (eluent: 9:1 Dichloromethane:Methanol) to yield N'-Hydroxyacetamidine as a white crystalline solid.[6]

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |

| Hydroxylamine HCl | 69.49 | 35 g | 0.5 | 1.5 |

| Sodium Ethoxide | 68.05 | ~34 g | ~0.5 | ~1.5 |

| Acetonitrile | 41.05 | 13.8 g | 0.336 | 1.0 |

Expected Characterization (¹H NMR, d⁶-DMSO): δ = 8.65 (1H, s, OH), 5.33 (2H, br, NH₂), 1.60 (3H, s, CH₃).[6]

Preparation of Methyl 3-(chloroformyl)benzoate

This activated acyl chloride is prepared from its corresponding carboxylic acid, 3-(Methoxycarbonyl)benzoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂).[8][9] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add 3-(Methoxycarbonyl)benzoic acid (18.02 g, 0.1 mol).

-

Add thionyl chloride (18 mL, ~29.7 g, 0.25 mol) and a catalytic amount of DMF (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.[9]

-

Allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The crude product, Methyl 3-(chloroformyl)benzoate, is typically a liquid and can be used in the next step without further purification.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |

| 3-(Methoxycarbonyl)benzoic acid | 180.16 | 18.02 g | 0.1 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 18 mL | 0.25 | 2.5 |

| DMF (catalyst) | 73.09 | 2-3 drops | - | - |

Part 2: Assembly of the 1,2,4-Oxadiazole Core

The final assembly is a well-established two-stage process that can often be performed in a single pot: O-acylation of the amidoxime followed by thermal cyclodehydration.[4][5] Pyridine is an excellent choice of solvent and base, as it effectively scavenges the HCl produced during the initial acylation step.

Caption: Reaction mechanism for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol:

-

Dissolve N'-Hydroxyacetamidine (7.41 g, 0.1 mol) in anhydrous pyridine (100 mL) in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Methyl 3-(chloroformyl)benzoate (19.86 g, 0.1 mol) in a small amount of anhydrous pyridine or another inert solvent like DCM.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours to ensure complete O-acylation.

-

Heat the reaction mixture to reflux (approx. 115°C) for 8-12 hours to effect the cyclodehydration. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and pour it into a beaker of ice-water. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |

| N'-Hydroxyacetamidine | 74.08 | 7.41 g | 0.1 | 1.0 |

| Methyl 3-(chloroformyl)benzoate | 198.60 | 19.86 g | 0.1 | 1.0 |

| Pyridine (Solvent/Base) | 79.10 | 100 mL | - | - |

Part 3: Process Validation and Troubleshooting

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the methyl ester protons (~3.9 ppm), the oxadiazole methyl protons (~2.5 ppm), and the four aromatic protons of the benzoate ring in their characteristic splitting pattern.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the two carbons of the oxadiazole ring, the methyl carbons, and the carbons of the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ) should be observed.

-

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution |

| Low Yield / Incomplete Reaction | The cyclodehydration step is often the most challenging and may require more forcing conditions.[10] | Increase the reflux time or use a higher boiling solvent like toluene or xylene. Alternatively, a base-mediated cyclization using tetrabutylammonium fluoride (TBAF) in THF at room temperature can be highly effective.[4][11] |

| Formation of Hydrolysis Byproducts | The O-acylamidoxime intermediate is susceptible to hydrolysis, especially if moisture is present.[10] | Ensure all reagents and solvents are anhydrous. Use a dry nitrogen atmosphere throughout the reaction. Minimize the time between the acylation and cyclization steps. |

| Side Product Formation | Under certain conditions, thermal rearrangement of the 1,2,4-oxadiazole ring (Boulton-Katritzky Rearrangement) can occur, though it is less common for this substitution pattern.[10] | Avoid overly harsh thermal conditions or acidic workups if isomer formation is detected. Stick to the recommended reflux temperatures. |

Conclusion

The synthesis of this compound is reliably achieved through a convergent three-step process: preparation of N'-hydroxyacetamidine, synthesis of methyl 3-(chloroformyl)benzoate, and their subsequent coupling and cyclization. This method is robust, scalable, and utilizes well-established chemical transformations. The resulting product serves as a valuable and versatile intermediate for the synthesis of more complex molecules in pharmaceutical research, underscoring the enduring importance of the 1,2,4-oxadiazole scaffold in modern drug discovery.

References

-

Boga, C., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Adib, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

- Piaz, V. D., et al. (2012).

-

ResearchGate. (n.d.). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available at: [Link]

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 3-(aryl-1,2,4-oxadiazol-5-yl)propanoates. ResearchGate. Available at: [Link]

- Allbio pharm Co., Ltd. (n.d.). Methyl 3-(N'-hydroxycarbaMiMidoyl)

-

ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Hydroxyacetamidine. PubChem. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. Available at: [Link]

- MDPI. (n.d.).

- Mansoura University. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Mansoura Journal of Chemistry.

-

PrepChem.com. (n.d.). Synthesis of 3-Phenoxybenzoyl Chloride. PrepChem.com. Available at: [Link]

- MySkinRecipes. (n.d.). Methyl 3-(5

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]

- 7. N-Hydroxyacetamidine | 22059-22-9 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage that a compound's journey is dictated by its intrinsic physicochemical properties holds truer than ever. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential and safety profile.[1][2][3][4][5] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a critical component of a scientifically-driven strategy to de-risk drug candidates and accelerate their path to the clinic.

This guide provides a comprehensive technical overview of the key physicochemical properties of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate , a heterocyclic compound of interest in medicinal chemistry. As direct experimental data for this specific molecule is not extensively documented in public literature, this document will serve as a predictive and methodological framework. We will present in silico predictions for its core properties and provide detailed, field-proven experimental protocols for their empirical validation. This dual approach of prediction and practical verification embodies the robust, self-validating systems required in contemporary pharmaceutical research.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of the target compound, generated using established computational models.[4][6][7][8][9][10] These values serve as a crucial starting point for experimental design and provide an initial assessment of the compound's "drug-likeness".

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 218.21 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability. |

| logP (Octanol/Water) | ~2.5 - 3.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. A balanced logP is crucial for optimal ADME properties. |

| Aqueous Solubility | Low to moderate | Directly impacts bioavailability and formulation strategies. Poor solubility is a major hurdle in drug development. |

| pKa (most basic) | ~1.5 - 2.5 (predicted for the oxadiazole nitrogen) | The ionization state of a molecule at physiological pH (7.4) affects its solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | ~60 - 70 Ų | Correlates with membrane permeability. PSA values < 140 Ų are generally associated with good cell penetration. |

| Predicted ¹H NMR Spectrum | See Figure 1 | A key analytical tool for structural confirmation and purity assessment. |

Figure 1: Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum provides a theoretical fingerprint of the molecule, aiding in the structural confirmation of the synthesized compound. The anticipated chemical shifts are as follows: a singlet for the methyl group on the oxadiazole, a singlet for the methyl ester protons, and a complex multiplet pattern for the four protons on the benzene ring. Online prediction tools can provide more specific chemical shift values.[11][12][13][14][15][16][17][18][19]

Experimental Characterization: Protocols and Rationale

The following sections detail the experimental protocols for the empirical determination of the key physicochemical properties. The choice of these methods is guided by their robustness, reproducibility, and relevance to the pharmaceutical industry.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[20][21] We will describe two complementary assays: a high-throughput kinetic solubility screen and a lower-throughput, but more definitive, thermodynamic solubility measurement.

This high-throughput assay is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[20][22][23] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Caption: Workflow for the kinetic solubility assay.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add 2 µL of the DMSO stock solution to the first well of a row.

-

Serial Dilution: Perform a serial 2-fold dilution across the row using DMSO.

-

Addition of Aqueous Buffer: To each well, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Causality behind Experimental Choices: The use of a DMSO stock is standard in high-throughput screening as many organic molecules have limited aqueous solubility. The 2-hour incubation period is a balance between allowing for precipitation to occur and maintaining a high throughput. Nephelometry provides a rapid and sensitive detection of precipitate formation.[20]

This method determines the equilibrium solubility of the solid compound in a given solvent, providing a more accurate measure for later-stage development and formulation.[3][21][22][24][25]

Caption: Workflow for the thermodynamic solubility assay.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume of PBS (pH 7.4), for example, 1 mL.

-

Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspension to settle. Carefully filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered aqueous solution by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

-

Calculation: The determined concentration is the thermodynamic solubility.

Causality behind Experimental Choices: The use of excess solid ensures that a saturated solution is formed. The extended incubation time is necessary to reach a true thermodynamic equilibrium.[20][24] Filtration is critical to separate the dissolved compound from any remaining solid particles before quantification. HPLC-UV or LC-MS provides a sensitive and specific method for concentration determination.[21][25]

Lipophilicity Determination (logP and logD)

Lipophilicity is a key driver of a drug's ability to cross cell membranes and its interaction with metabolic enzymes and transporters.[26] It is typically measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

This is the traditional and often considered the "gold standard" method for determining lipophilicity.[5][27][28][29]

Experimental Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and PBS in a glass vial.

-

Equilibration: Shake the vial for a defined period (e.g., 2-4 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV or LC-MS.

-

Calculation:

-

logD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Causality behind Experimental Choices: Pre-saturating the solvents is essential for accurate measurements as the mutual solubility of n-octanol and water can affect the partitioning behavior.[5] Centrifugation ensures a clean separation of the two phases, which is crucial for accurate quantification.

This is a higher-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[2][30][31][32][33]

Caption: Workflow for HPLC-based logP/logD determination.

Experimental Protocol:

-

Calibration: Prepare a set of standard compounds with known logP values.

-

HPLC Analysis: Analyze the standards and the test compound using a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient (e.g., acetonitrile and water).

-

Data Collection: Record the retention time for each compound.

-

Calibration Curve: Plot the retention times of the standards against their known logP values to generate a calibration curve.

-

logP Determination: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Causality behind Experimental Choices: Reverse-phase HPLC separates compounds based on their hydrophobicity. The retention time is therefore proportional to the compound's lipophilicity. This method is much faster than the shake-flask method and requires less material.[26]

Ionization Constant (pKa) Determination

The pKa value indicates the pH at which a compound is 50% ionized. This is critical for understanding its behavior in different physiological compartments with varying pH.

This is a classic and highly accurate method for pKa determination.[1][34][35][36][37]

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Collection: Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Causality behind Experimental Choices: Potentiometric titration directly measures the change in pH as the ionization state of the molecule is altered by the addition of acid or base. The inflection point of the titration curve corresponds to the equivalence point, and the pKa can be accurately determined from this curve.[35]

Proposed Synthetic Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature.[38][39][40][41][42] A common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative. For this compound, a plausible synthetic route is outlined below.

Caption: Proposed synthesis of the target compound.

Synthetic Protocol:

-

Acylation: React acetamidoxime with methyl 3-(chloroformyl)benzoate in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF) at low temperature (e.g., 0°C to room temperature). This forms an O-acyl amidoxime intermediate.

-

Cyclization: The intermediate is then heated in a suitable solvent (e.g., toluene or xylene) to induce dehydrative cyclization, yielding the desired 1,2,4-oxadiazole ring.

-

Purification: The final product is purified by standard techniques such as column chromatography.

Causality behind Experimental Choices: The use of an acid chloride provides a highly reactive electrophile for the acylation of the amidoxime. The base is necessary to neutralize the HCl generated during the acylation. The subsequent thermal cyclization is a common and efficient method for forming the 1,2,4-oxadiazole ring from the O-acyl intermediate.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. By combining in silico predictions with robust, well-justified experimental protocols, researchers and drug development professionals can efficiently characterize this and other novel chemical entities. This integrated approach is fundamental to making informed decisions in lead optimization and candidate selection, ultimately increasing the probability of success in the complex endeavor of drug discovery.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

protocols.io. (2021, September 23). LogP / LogD shake-flask method. [Link]

-

protocols.io. (2023, August 3). In-vitro Thermodynamic Solubility. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Ingenta Connect. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

YouTube. (2021, July 31). CHI LogD Assay. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ACS Publications. (2023, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

NIH. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al.. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

-

Chinese Journal of Organic Chemistry. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles as peptidomimetic building blocks. Retrieved from [Link]

-

UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

- 8. On-line Software [vcclab.org]

- 9. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 10. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 11. PROSPRE [prospre.ca]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. app.nmrium.com [app.nmrium.com]

- 14. Download NMR Predict - Mestrelab [mestrelab.com]

- 15. hmdb.ca [hmdb.ca]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. unn.edu.ng [unn.edu.ng]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. evotec.com [evotec.com]

- 22. enamine.net [enamine.net]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. In-vitro Thermodynamic Solubility [protocols.io]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 29. researchgate.net [researchgate.net]

- 30. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]

- 31. eurekaselect.com [eurekaselect.com]

- 32. m.youtube.com [m.youtube.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 35. dergipark.org.tr [dergipark.org.tr]

- 36. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 37. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 38. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 39. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction [sioc-journal.cn]

- 42. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this precise molecule is not prominently available in public databases, this document outlines the robust and reliable synthetic pathways to obtain this compound, starting from commercially available precursors. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities and its role as a bioisosteric replacement for amide and ester functional groups.[1][2] The inherent stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, and its ability to act as a hydrogen bond acceptor make it an attractive component in the design of novel therapeutic agents.[3] Compounds incorporating this moiety have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6][7] The structural rigidity and tunable electronic properties of the 1,2,4-oxadiazole core allow for precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles.[4]

Synthesis of the Core Intermediate: 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

The synthesis of the target methyl ester begins with the preparation of its corresponding carboxylic acid, 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid. A common and effective method for constructing the 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime intermediate. This multi-step synthesis is reliable and offers good yields.

Experimental Protocol: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Step 1: Synthesis of 3-Cyano-N'-hydroxybenzimidamide (Amidoxime Formation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in an appropriate solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) to the flask. The base is crucial for neutralizing the HCl generated and facilitating the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by extraction following solvent removal. The crude product is then purified by recrystallization.

Step 2: Synthesis of O-Acetyl-3-cyano-N'-hydroxybenzimidamide (O-Acylamidoxime Formation)

-

Reaction Setup: Dissolve the synthesized amidoxime in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. The use of a non-nucleophilic base like triethylamine or pyridine is recommended to scavenge the acid byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the acylation can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically washed with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the O-acylamidoxime.

Step 3: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (Cyclization)

-

Reaction Setup: The crude or purified O-acylamidoxime is dissolved in a high-boiling point solvent such as xylene or dimethylformamide (DMF) in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: Heat the solution to reflux. The thermal cyclization proceeds via an intramolecular condensation-elimination reaction. Alternatively, the cyclization can be promoted by a base at room temperature.[8]

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system to afford pure 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid.[9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-focused framework for the structural elucidation of the novel compound, Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. As a molecule integrating both a substituted benzoate and a 1,2,4-oxadiazole moiety, its characterization demands a multi-faceted analytical approach. This document moves beyond a simple recitation of methods, offering a strategic workflow rooted in the principles of spectroscopic analysis and logical deduction.

Foundational Strategy: A Multi-Modal Spectroscopic Approach

The following diagram illustrates the logical workflow for the structure elucidation process:

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters for the expected coupling constants.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for all spectra.

-

Data Analysis: Analyze the chemical shifts, multiplicities, integrations, and correlations to assemble the molecular structure. [1][2]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization. [3][4]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), the expected molecular weight is approximately 218.07 g/mol .

| m/z (predicted) | Ion | Rationale |

| 218 | [M]⁺ | Molecular ion |

| 187 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 159 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

| 116 | [C₇H₄O₂]⁺ | Fragment corresponding to the benzoate portion. |

| 83 | [C₃H₃N₂O]⁺ | Fragment corresponding to the methyl-oxadiazole ring. |

Fragmentation Pathway

The fragmentation of 1,2,4-oxadiazoles in electron ionization mass spectrometry often involves the cleavage of the heterocyclic ring. [5][6]

Sources

An In-depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Containing Benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of a specific, yet significant subclass: 1,2,4-oxadiazole containing benzoates. We will delve into the historical context of the 1,2,4-oxadiazole ring, from its initial synthesis to its emergence as a privileged structure in drug discovery. The guide will then focus on the strategic incorporation of the benzoate moiety, detailing synthetic pathways and key experimental protocols. Furthermore, we will examine the structure-activity relationships and the therapeutic potential of these compounds, particularly in oncology, supported by quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics leveraging the unique properties of this heterocyclic system.

Introduction: The Rise of the 1,2,4-Oxadiazole Core

The story of the 1,2,4-oxadiazole begins in 1884 with its first synthesis by Tiemann and Krüger. Initially classified as "azoxime," this five-membered heterocycle, containing one oxygen and two nitrogen atoms, remained a chemical curiosity for many years. It wasn't until the mid-20th century that the full potential of the 1,2,4-oxadiazole ring began to be unlocked by the medicinal chemistry community.

A pivotal moment in the history of this scaffold was the recognition of its utility as a bioisostere . Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a powerful tool in drug design. The 1,2,4-oxadiazole ring proved to be an excellent bioisosteric replacement for metabolically labile ester and amide groups. This substitution often leads to compounds with improved pharmacokinetic profiles, such as enhanced stability against hydrolysis by esterases and amidases, without compromising the essential interactions with biological targets. This inherent stability and its ability to participate in hydrogen bonding have cemented the 1,2,4-oxadiazole as a "privileged structure" in modern drug discovery.

The versatility of the 1,2,4-oxadiazole core is further demonstrated by the wide array of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents, among others.[1] This broad therapeutic potential has fueled extensive research into the synthesis and functionalization of the 1,2,4-oxadiazole ring, leading to the development of a diverse library of compounds with tailored pharmacological properties.

The Advent of Benzoate-Substituted 1,2,4-Oxadiazoles

The incorporation of a benzoate moiety onto a 1,2,4-oxadiazole scaffold represents a strategic approach to modulate the physicochemical and biological properties of the parent molecule. The benzoate group, an ester of benzoic acid, can influence factors such as lipophilicity, solubility, and crystal packing, which in turn can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While a precise historical timeline for the first synthesis of a 1,2,4-oxadiazole containing benzoate is not prominently documented, the development of such compounds is a logical progression from the broader exploration of aryl-substituted 1,2,4-oxadiazoles. The synthesis of these molecules generally involves two key stages: the construction of the 1,2,4-oxadiazole ring with appropriate phenolic precursors, followed by the esterification of the hydroxyl groups with benzoyl chloride or a related benzoic acid derivative.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of 1,2,4-oxadiazole containing benzoates can be achieved through a multi-step process. A representative example is the synthesis of 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate . This synthesis can be conceptually divided into two main parts: the formation of the core di-hydroxy 1,2,4-oxadiazole structure and the subsequent esterification to yield the final benzoate product.

Synthesis of the Dihydroxy Precursor: 4-[5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenol

The construction of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime. A common route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. For the synthesis of a symmetrical diaryl-1,2,4-oxadiazole, a dimerization approach can be employed.

Experimental Protocol: Synthesis of 4-[5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenol

This protocol is adapted from established methods for the synthesis of symmetrical 3,5-diaryl-1,2,4-oxadiazoles.

Materials:

-

4-Hydroxybenzonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol (95%)

-

Water

-

Chloroform

-

N-Chlorosuccinimide (NCS)

-

Sodium carbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh)

-

Hexane

Step 1: Synthesis of 4-Hydroxybenzamidoxime

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzonitrile (1 eq), hydroxylamine hydrochloride (1 eq), and anhydrous potassium carbonate (1 eq).

-

Add a solvent mixture of 95% ethanol and water.

-

Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution to induce precipitation of the solid product.

-

Filter the solid, wash with cold water, and dry to obtain 4-hydroxybenzamidoxime.

Step 2: Dimerization to form 4-[5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenol

-

Dissolve the 4-hydroxybenzamidoxime (2 eq) in chloroform.

-

Add N-chlorosuccinimide (1.1 eq) to the solution.

-

Slowly add an aqueous solution of sodium carbonate (2 eq) at room temperature.

-

Stir the resulting mixture vigorously for up to 18 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.

-

Separate the aqueous layer and extract with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to yield the pure 4-[5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenol.

Esterification to 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate

The final step involves the esterification of the phenolic hydroxyl groups using the Schotten-Baumann reaction. This classic method utilizes an acyl chloride in the presence of a base.[2]

Experimental Protocol: Synthesis of 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate

-

Dissolve 4-[5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenol (1 eq) in a 10% aqueous solution of sodium hydroxide in an Erlenmeyer flask.[3]

-

Add benzoyl chloride (2.2 eq) portion-wise while vigorously shaking the flask.[3] Occasional cooling under tap water may be necessary to control the exothermic reaction.

-

Continue shaking for 15-30 minutes until the smell of benzoyl chloride is no longer apparent.[2]

-

The solid product, 4-[5-(4-benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain the final product.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical data for the representative compound, 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈N₂O₅ | [4] |

| Molecular Weight | 462.44 g/mol | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [5] |

| a | 21.069 Å | [4] |

| b | 6.063 Å | [4] |

| c | 18.727 Å | [4] |

| β | 107.159° | [4] |

| Volume | 2286 ų | [4] |

| Z | 4 | [4] |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 7.33 (t, J=7.2 Hz, 2H), 7.13 (t, J=8.7 Hz, 4H), 7.02 (t, J=7.2 Hz, 2H), 6.75 (s, 2H), 4.51 (d, J=1.8 Hz, 2H), 3.08 (s, 1H) | [4] |

Mechanism of Action and Therapeutic Potential

1,2,4-Oxadiazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against a range of human cancer cell lines.[6][7] One of the key mechanisms through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.

A critical pathway in apoptosis is the caspase cascade. Caspases are a family of cysteine proteases that, upon activation, orchestrate the systematic dismantling of the cell. Among these, caspase-3 is a key executioner caspase. The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of numerous cellular proteins and ultimately, cell death.[8]

Several studies have demonstrated that 3,5-diaryl-1,2,4-oxadiazoles can act as potent activators of caspase-3.[8] This activation can be initiated through various upstream signaling pathways, often triggered by cellular stress induced by the drug candidate. The interaction of the 1,2,4-oxadiazole derivative with its molecular target can lead to the activation of initiator caspases (e.g., caspase-8 or caspase-9), which in turn cleave and activate caspase-3.

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 1,2,4-oxadiazole derivative.

Caption: Simplified signaling pathway for apoptosis induction by 1,2,4-oxadiazole benzoate derivatives.

Conclusion

The journey of the 1,2,4-oxadiazole ring from a laboratory curiosity to a privileged scaffold in medicinal chemistry underscores the enduring importance of fundamental organic synthesis in drug discovery. The strategic incorporation of the benzoate moiety represents a nuanced approach to fine-tuning the properties of these already versatile molecules. This guide has provided a comprehensive overview of the history, synthesis, and potential therapeutic applications of 1,2,4-oxadiazole containing benzoates. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and exploit the therapeutic potential of this promising class of compounds. As the quest for novel and more effective medicines continues, the 1,2,4-oxadiazole benzoate scaffold is poised to remain a significant area of investigation.

References

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Manjunath, B. C., et al. (2013). 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o543. [Link]

-

Kumar, P., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]

-

Kucukoglu, K., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(13), 9118-9130. [Link]

-

de Oliveira, C. S., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Frontiers in Pharmacology, 13, 868374. [Link]

-

LibreTexts Chemistry. (2024). 2.3: Preparation of the Benzoate of Phenol. [Link]

-

Al-Ostoot, F. H., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 13(40), 28217-28243. [Link]

-

Polothi, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2631-2646. [Link]

-

Xiong, W., et al. (2018). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 95, 324-340. [Link]

-

Drăgan, M., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4992. [Link]

-

Clark, J. (2023). some more reactions of phenol. Chemguide. [Link]

- CN105907753A - Method for preparing 4-(3-(4-hydroxylphenyl)-1,2,4-oxadiazole-5-yl)-aniline. (2016).

-

Manjunath, B. C., et al. (2013). 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate. ResearchGate. [Link]

-

Shakhnin, D. B., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

Vibzz Lab. (2024, January 14). Phenyl Benzoate : Organic Synthesis [Video]. YouTube. [Link]

-

Prezzavento, O., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 13(19), 2029-2040. [Link]

-

Khoramjouy, M., et al. (2021). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Iranian Journal of Pharmaceutical Research, 20(4), 47-58. [Link]

-

Lashari, H. M. (n.d.). Synthesis of Phenyl Benzoate. Scribd. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Reddy, T. S., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6. [Link]

-

Ibrahim, M. A., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 24(18), 3298. [Link]

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

- EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (2002).

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Foreword: The Rationale for Investigation

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle is a recurring motif in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] The inherent chemical and thermal stability of the oxadiazole ring further enhances its appeal as a core structure in drug design.[1]

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a novel compound featuring this key heterocycle. Its structural design suggests potential interactions with various biological targets. This guide outlines a comprehensive, tiered approach for its preliminary biological screening. The experimental design is not arbitrary; it is a logical progression based on the established potential of the 1,2,4-oxadiazole class, beginning with broad cytotoxicity assessments and moving towards more specific mechanistic assays.

Part 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The "Why" Before the "How"

Before exploring any specific therapeutic potential, it is imperative to establish the compound's general toxicity profile. This initial screen serves a dual purpose: it identifies potential anticancer activity (selective cytotoxicity) and establishes a safe concentration range for subsequent, more sensitive assays. A compound that is broadly cytotoxic at low concentrations may be a candidate for oncology studies, but it would be unsuitable for most other therapeutic applications. We will employ the MTT assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against both cancerous and non-cancerous cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)[4]

-

Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)[5]

-

Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.[5]

Data Presentation: Illustrative Cytotoxicity Data

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |

| Human Breast Cancer (MCF-7) | This compound | 48 | To be determined | MTT Assay |

| Human Lung Cancer (A549) | This compound | 48 | To be determined | MTT Assay |

| Human Embryonic Kidney (HEK293) | This compound | 48 | To be determined | MTT Assay |

Note: The data in this table is for illustrative purposes and will be populated with experimental results.

Part 2: Antimicrobial Activity Screening

Trustworthiness: A Self-Validating System

The 1,2,4-oxadiazole nucleus is present in compounds with documented antibacterial and antifungal activities.[3][7] Therefore, a primary screen for antimicrobial properties is a logical next step. We will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is a quantitative measure of the compound's antimicrobial potency.[8] This method is highly reproducible and allows for the simultaneous testing of multiple microbial strains.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[9]

-

Fungal strain: Candida albicans

-

Mueller-Hinton Broth (for bacteria) and RPMI-1640 Medium (for fungi)

-

Test compound and standard antibiotics (e.g., ciprofloxacin, fluconazole)

-

96-well plates

-

Spectrophotometer

Step-by-Step Methodology:

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth within a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density.[8]

Data Presentation: Illustrative Antimicrobial Activity

| Microorganism | Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | This compound | To be determined |

| Escherichia coli | ATCC 25922 | This compound | To be determined |

| Candida albicans | ATCC 90028 | This compound | To be determined |

Note: The data in this table is for illustrative purposes and will be populated with experimental results.

Part 3: Neurological Activity Screening - Cholinesterase Inhibition

Authoritative Grounding & Comprehensive References

Given that some 1,2,4-oxadiazole derivatives have shown activity as muscarinic receptor agonists and have been investigated for Alzheimer's disease, exploring the neurological activity of our test compound is a scientifically-driven endeavor.[10][11] A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[12][13] We will employ the Ellman's method, a reliable and widely used colorimetric assay, to screen for inhibitory activity against these enzymes.[12][13][14]

Experimental Workflow Visualization

Caption: Workflow for Cholinesterase Inhibition Assay.

Experimental Protocol: AChE and BChE Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

Materials:

-

Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[12]

-

Phosphate buffer (pH 8.0)

-

Test compound and a standard inhibitor (e.g., donepezil or rivastigmine)[15]

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate (ATChI for AChE, BTChI for BChE), and DTNB in phosphate buffer.

-

Assay Plate Setup: In a 96-well plate, add phosphate buffer, various dilutions of the test compound, and the enzyme solution (AChE or BChE) to the test wells. For the control (100% activity), add buffer with the same percentage of DMSO as the inhibitor wells instead of the compound.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution followed by the appropriate substrate solution (ATChI or BTChI) to all wells to start the reaction.[12]

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[12]

-

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[12] Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation: Illustrative Cholinesterase Inhibition Data

| Enzyme | Compound | IC50 (µM) |

| Acetylcholinesterase (AChE) | This compound | To be determined |

| Butyrylcholinesterase (BChE) | This compound | To be determined |

Note: The data in this table is for illustrative purposes and will be populated with experimental results.

Logical Progression of Screening

The proposed screening cascade provides a comprehensive initial biological evaluation of this compound.

Caption: Decision tree for screening this compound.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and neurological activities, researchers can efficiently identify its most promising therapeutic potential and make informed decisions for further, more focused drug development efforts.

References

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents Source: PubMed Central URL: [Link]

-

Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Acetylcholinesterase Inhibition Assay Source: Bio-protocol URL: [Link]

-

Title: Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors Source: ACS Publications URL: [Link]

-

Title: 1,2,4-oxadiazole nucleus with versatile biological applications Source: ResearchGate URL: [Link]

-

Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central URL: [Link]

-

Title: Identification of Compounds for Butyrylcholinesterase Inhibition Source: PubMed Central URL: [Link]

-

Title: Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: MDPI URL: [Link]

-

Title: Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening Source: MDPI URL: [Link]

-

Title: High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides Source: PubMed Central URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter Source: PubMed Central URL: [Link]

-

Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]

- Title: Methods of screening for antimicrobial compounds Source: Google Patents URL

-

Title: Primary screening for antibacterial activity of synthetic compounds... Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: ACS Publications URL: [Link]

-

Title: Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds Source: RSC Publishing URL: [Link]

-

Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: PubMed Central URL: [Link]

-

Title: 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo Source: MDPI URL: [Link]

-

Title: A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group Source: SciELO URL: [Link]

-

Title: Synthesis, structure and antifungal activity of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones Source: PubMed URL: [Link]

-

Title: Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][3][4][13]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity Source: PubMed URL: [Link]

-

Title: PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL: [Link]

-

Title: PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME IMPORTANT MEDICINAL PLANTS Source: ResearchGate URL: [Link]

-

Title: PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS Source: AJOL URL: [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular properties, outline a logical synthetic pathway, and detail the necessary analytical techniques for its structural confirmation and purity assessment. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel small molecules.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent experimental work, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

The chemical structure of this compound consists of a central benzene ring substituted with a methyl ester group and a 3-methyl-1,2,4-oxadiazole moiety. Based on the closely related and commercially available starting material, 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid, which has a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol , we can determine the properties of the target methyl ester.[1] The esterification of the carboxylic acid to a methyl ester involves the addition of a methylene group (CH₂).

Therefore, the molecular formula and weight for this compound are:

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[2][3] Its significance stems from its role as a bioisostere for ester and amide functionalities. This property is particularly valuable in drug design, as the oxadiazole ring can impart improved metabolic stability and pharmacokinetic profiles to a lead compound by replacing more labile ester or amide groups.[2] The interest in 1,2,4-oxadiazole derivatives has grown substantially in recent years, with applications in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4][5]

Synthetic Pathway and Rationale